molecular formula C16H14BrN3OS B2871035 5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 538338-30-6

5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2871035
CAS No.: 538338-30-6
M. Wt: 376.27
InChI Key: NRIOJXMHVRBIQA-UHFFFAOYSA-N
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Description

5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H14BrN3OS and its molecular weight is 376.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Urease and Anti-Proliferative Activity

A study conducted by Ali et al. (2022) detailed the synthesis of a library of 1,2,4-triazoles, including compounds similar to 5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. These compounds were evaluated for their urease inhibition and anti-proliferative activities. The study found one derivative to be a prominent urease inhibitor, and several compounds showed moderate anti-proliferative activity. This highlights the potential of such triazoles in therapeutic applications (Ali et al., 2022).

Physicochemical Properties and Antibacterial Activity

Another research focused on the synthesis of new S-derivatives of similar 1,2,4-triazoles and investigated their antibacterial activity against various bacterial strains. The study concluded that these compounds could compete with established antibiotics, suggesting their potential as antimicrobial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Corrosion Inhibition Performance

Yadav et al. (2013) explored the use of benzimidazole derivatives, similar to the triazole compound , as corrosion inhibitors for mild steel in acidic environments. Their study showed that these inhibitors were effective, indicating the compound's potential application in industrial corrosion protection (Yadav et al., 2013).

Analysis of Intermolecular Interactions

Research by Panini et al. (2014) analyzed the intermolecular interactions in a derivative of 1,2,4-triazoles, providing insights into the molecular structure and stability. This study is crucial for understanding the chemical behavior of such compounds in various applications (Panini et al., 2014).

Synthesis and Antioxidant Evaluation

Maddila et al. (2015) synthesized novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives and evaluated their antioxidant activity. The study found certain derivatives to demonstrate potent antioxidant activity, suggesting their potential use in oxidative stress-related therapeutic applications (Maddila et al., 2015).

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS/c1-11-4-2-3-5-14(11)20-15(18-19-16(20)22)10-21-13-8-6-12(17)7-9-13/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIOJXMHVRBIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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